4-Diethylamino-o-toluidine

Description

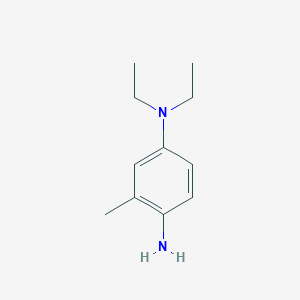

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTWVJKPQPQTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride) | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043879 | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Kodak MSDS] | |

| Record name | CD-2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-71-0 | |

| Record name | 2-Amino-5-(diethylamino)toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylamino-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A640ZQ81DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Elucidation in Advanced Research

Systematic Naming Conventions and Chemical Abstracts Service Registry Identifiers

The chemical compound 4-Diethylamino-o-toluidine is identified in research and chemical databases through a systematic naming convention and a unique registry number. nih.gov Its formal IUPAC (International Union of Pure and Applied Chemistry) name is N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine . chemspider.com This name precisely describes its molecular structure: a benzene (B151609) ring with a methyl group at position 2 and two amino groups at positions 1 and 4, with two ethyl groups attached to the nitrogen of the amino group at position 4. smolecule.com It is also referred to by other systematic names such as 4-(diethylamino)-2-methylaniline. chemspider.com

For unambiguous identification in scientific literature and databases, the compound is assigned the Chemical Abstracts Service (CAS) Registry Number 2051-79-8 for its hydrochloride salt and 148-71-0 for the free base. chemspider.comchemscene.com These identifiers are crucial for researchers to eliminate ambiguity that can arise from the use of various synonyms like CD-2 Color Developer. nih.govchemnet.com

| Identifier | Value |

| IUPAC Name | N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine chemspider.com |

| CAS Registry Number (HCl salt) | 2051-79-8 chemscene.com |

| CAS Registry Number (Free Base) | 148-71-0 chemspider.com |

| Molecular Formula | C₁₁H₁₈N₂ smolecule.com |

| Molecular Weight | 178.27 g/mol smolecule.com |

Isomeric Considerations and Analogous Compounds in Research Contexts

In research, the properties of this compound are often understood by comparing it to its isomers and structural analogs. Isomers possess the same molecular formula but differ in the arrangement of atoms. The isomeric toluidines (ortho, meta, and para) are foundational examples, and their separation often relies on methods like adsorption on molecular sieves. google.com Positional isomers of this compound, where the substituents on the benzene ring are in different locations, are critical for comparative studies.

Key Isomers and Analogs:

N,N-Diethyl-p-toluidine (CAS 613-48-9): An isomer where the amino group is absent, and the diethylamino group is para to the methyl group. smolecule.comnih.gov

4-Amino-N,N-diethylaniline (CAS 93-05-0): A structural analog that lacks the methyl group on the benzene ring. nist.gov This analog helps researchers study the steric and electronic effects of the methyl substituent.

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): An analog where methyl groups replace the ethyl groups. atamanchemicals.com This substitution influences the compound's redox properties and is relevant in mechanistic studies.

N-Ethyl-N-methyl-benzene-1,4-diamine: An analog with one ethyl and one methyl group on the nitrogen, used to study the impact of asymmetrical substitution.

The study of such analogs, including those with different functional groups like α-aminophosphonates or those derived from para-aminobenzoic acid, provides a broader understanding of structure-activity relationships in related chemical classes. dovepress.comnih.gov

| Compound | CAS Number | Key Difference from this compound |

| N,N-Diethyl-p-toluidine | 613-48-9 | Isomer; Lacks the primary amino group nih.gov |

| 4-Amino-N,N-diethylaniline | 93-05-0 | Analog; Lacks the ortho-methyl group nist.gov |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | 99-98-9 | Analog; Diethyl groups are replaced by dimethyl groups atamanchemicals.com |

Advanced Methods for Structural Confirmation in Research

The definitive identification and structural confirmation of this compound in a research setting rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the single methyl group attached to the ring, and the two ethyl groups on the nitrogen atom (typically a quartet and a triplet). nih.govchemicalbook.com

¹³C NMR: Carbon NMR provides a count of unique carbon atoms and information about their bonding. The spectrum would display separate peaks for the aromatic carbons, the methyl carbon, and the two carbons of the ethyl groups, confirming the carbon skeleton. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The monoisotopic mass is measured at approximately 178.147 amu. chemspider.com High-resolution mass spectrometry can confirm the molecular formula, C₁₁H₁₈N₂. smolecule.com The fragmentation pattern in the mass spectrum, which shows how the molecule breaks apart, provides further structural evidence. Common fragmentation involves the loss of alkyl groups from the diethylamino substituent. miamioh.eduthieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic stretching vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic and alkyl groups, and C-N bonds. nist.gov

| Technique | Information Obtained | Relevance for this compound |

| ¹H NMR | Chemical environment of protons | Confirms presence of aromatic, methyl, and diethylamino protons. nih.gov |

| ¹³C NMR | Carbon skeleton structure | Confirms the number and type of carbon atoms. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation | Verifies molecular formula and provides structural clues. chemspider.commiamioh.edu |

| IR Spectroscopy | Functional groups | Identifies N-H, C-H, and C-N bonds. nist.gov |

Synthesis and Synthetic Methodologies

Established Synthetic Routes and Protocols

The synthesis of 4-Diethylamino-o-toluidine is typically achieved through well-established, multi-step sequences that begin with simple, commercially available starting materials.

The foundational structure of this compound originates from toluene (B28343). A common synthetic pathway involves a series of transformations:

Nitration of Toluene : The process begins with the mixed-acid (nitric/sulfuric acid) mononitration of toluene. This electrophilic aromatic substitution reaction produces a mixture of nitrotoluene isomers.

Isomer Separation : The resulting ortho, meta, and para isomers of nitrotoluene are separated to isolate the desired o-nitrotoluene.

Reduction of Nitro Group : The nitro group of o-nitrotoluene is reduced to a primary amine, yielding o-toluidine (B26562). This reduction is often accomplished via catalytic hydrogenation using catalysts like Raney nickel or other supported metals.

N-Alkylation : The final step is the dialkylation of the primary amine of o-toluidine with an ethylating agent, such as ethyl halide, to form the tertiary diethylamino group, yielding the final product, this compound.

An alternative approach involves the direct amination of toluene using a hydroxylamine (B1172632) salt in the presence of a catalyst, which can produce toluidine isomers in a single step, although controlling regioselectivity remains a challenge. google.com Another method starts with acetyl-protected o-toluidine, which can be directly chlorinated to produce intermediates like 4-chloro-o-toluidine. iarc.fr

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Toluene | HNO₃, H₂SO₄ | o-Nitrotoluene |

| 2 | Reduction (Catalytic Hydrogenation) | o-Nitrotoluene | H₂, Metal Catalyst (e.g., Ni, Pd) | o-Toluidine |

| 3 | N-Alkylation | o-Toluidine | Ethyl halide (e.g., C₂H₅Br) | This compound |

The key transformations in the synthesis of this compound proceed through distinct mechanistic pathways.

Electrophilic Aromatic Substitution (Nitration) : The nitration of toluene involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids. The electron-donating methyl group on the toluene ring directs the incoming electrophile primarily to the ortho and para positions. The nitronium ion is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation (the sigma complex). A subsequent deprotonation step restores the ring's aromaticity, resulting in nitrotoluene.

Catalytic Hydrogenation (Reduction) : The reduction of the nitro group to a primary amine via catalytic hydrogenation involves the adsorption of o-nitrotoluene and hydrogen gas onto the surface of a metal catalyst. The process proceeds through a series of intermediate steps, including the formation of nitroso and hydroxylamine species, before the final primary amine, o-toluidine, is formed.

Nucleophilic Substitution (N-Alkylation) : The conversion of o-toluidine to this compound is a nucleophilic substitution reaction. The primary amino group of o-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of an ethylating agent (e.g., ethyl bromide). This reaction typically proceeds via an SN2 mechanism, occurring in two successive steps to add two ethyl groups to the nitrogen atom.

Diazotization : The primary amine group of this compound can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. orgsyn.org This reaction proceeds via the formation of a nitrosonium ion (N=O⁺), which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable diazonium ion (R-N₂⁺). dss.go.th

This compound is a valuable building block for synthesizing more complex molecules, particularly in the dye industry.

Azo Dyes : The most prominent application is in the synthesis of azo dyes. researchgate.net Following diazotization, the resulting diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction known as azo coupling. It can be coupled with various aromatic compounds (coupling components), such as naphthol derivatives or other amines, to form molecules with an extended conjugated system (R-N=N-R'). iarc.fr This R-N=N-R' structure is the chromophore responsible for the vibrant colors of azo dyes. For instance, coupling with β-naphthol would yield a vividly colored azo compound. researchgate.net The specific substituents on the aromatic rings influence the exact color of the resulting dye. researchgate.net

Catalytic Synthesis Pathways and Optimization

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental sustainability. These approaches are relevant to both the synthesis and application of this compound.

Tertiary aromatic amines, structurally similar to this compound, are well-known as accelerators or co-initiators in free-radical polymerization, particularly for acrylates and methacrylates. researchgate.netatamanchemicals.comatamanchemicals.com

Redox Initiation Systems : In these systems, a tertiary amine acts as an activator for an initiator, typically a peroxide like benzoyl peroxide (BPO). The amine reduces the peroxide, leading to the rapid generation of free radicals at ambient temperatures. These radicals then initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). researchgate.net The efficiency of this process is influenced by the electronic nature of the substituents on the aromatic amine. Electron-donating groups, such as the alkyl groups in this compound, enhance the amine's ability to act as a co-initiator. researchgate.net This catalytic role is crucial in applications like the curing of dental resins and bone cements. atamanchemicals.comatamanchemicals.com

| Component | Function | Example | Mechanism of Action |

|---|---|---|---|

| Initiator | Source of Free Radicals | Benzoyl Peroxide (BPO) | Decomposes to form primary radicals upon activation. |

| Activator/Co-initiator | Accelerates Initiator Decomposition | Tertiary Aromatic Amine (e.g., this compound) | Reduces the peroxide via a redox reaction to generate radicals at low temperatures. |

| Monomer | Polymer Building Block | Methyl Methacrylate (MMA) | Undergoes chain-growth polymerization initiated by the generated free radicals. |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is highly versatile for synthesizing complex aromatic structures, including derivatives of toluidine.

Synthesis of Toluidine Derivatives : While not directly forming this compound, the Suzuki coupling is instrumental in creating its substituted analogs. For example, a halogenated o-toluidine precursor, such as 4-bromo-2-methylaniline, can be coupled with various aryl or vinyl boronic acids. researchgate.net This reaction allows for the introduction of diverse substituents onto the aromatic ring, significantly expanding the range of accessible complex molecules. researchgate.netmdpi.com

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-methylaniline) to form a palladium(II) species.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the palladium(0) catalyst. wikipedia.org

The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction's yield and scope. libretexts.orgresearchgate.net

| Aryl Halide | Boronic Acid | Catalyst System | Product |

|---|---|---|---|

| 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-o-toluidine |

| 4-Chloro-2-methylaniline | Vinylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 5-Vinyl-o-toluidine |

Radiochemical Synthesis and Radiolabeling Strategies for Imaging Probes

The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) is a critical area of research in diagnostics. While direct radiolabeling of this compound is not extensively documented, established strategies for labeling structurally similar compounds, particularly toluidine and aniline (B41778) derivatives, provide a clear pathway for its potential use in creating imaging probes.

Carbon-11 (B1219553) Labeling: A primary strategy for incorporating the short-lived positron emitter carbon-11 (t½ ≈ 20.3 min) into molecules like this compound involves C-¹¹ methylation. researchgate.net A robust method for creating [¹¹C]toluene derivatives is the Suzuki coupling, which utilizes [¹¹C]methyl iodide as the labeling agent. researchgate.net This palladium-mediated cross-coupling reaction is known for its high efficiency and tolerance of various functional groups, making it a suitable option for complex precursors. The products are typically synthesized in high yields (56–92%) and high radiochemical purity (>95%) in under 20 minutes from the production of [¹¹C]methyl iodide. researchgate.net

Another relevant example is the synthesis of a carbon-11-labeled PET radioligand for imaging cannabinoid receptor 2 (CB2). snmjournals.org This synthesis involved the O-¹¹C-methylation of a phenol (B47542) precursor using [¹¹C]CH₃OTf, achieving a decay-corrected radiochemical yield of 40-50%. snmjournals.org The precursor for this radioligand was synthesized from p-toluidine (B81030) and 4-(diethylamino)benzaldehyde, molecules that share key structural motifs with this compound. snmjournals.org These examples demonstrate established and efficient pathways for the radiosynthesis of complex molecules, which could be adapted for creating novel PET tracers from this compound derivatives.

General Radiolabeling Considerations: The choice of radionuclide is crucial for imaging applications. Besides carbon-11, fluorine-18 (B77423) (t½ ≈ 110 min) is another common PET isotope due to its longer half-life, which allows for more complex synthesis and distribution. nih.gov For Single-Photon Emission Computed Tomography (SPECT), technetium-99m is a frequently used radionuclide. frontiersin.org Labeling often requires the attachment of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the molecule of interest, which can then securely coordinate the radiometal. mdpi.com

| Radiolabeling Method | Radioisotope | Precursor Type | Typical Yields | Reference |

| Suzuki Coupling | Carbon-11 ([¹¹C]CH₃I) | Organoboron | 56-92% | researchgate.net |

| O-Methylation | Carbon-11 ([¹¹C]CH₃OTf) | Phenol | 40-50% (decay-corrected) | snmjournals.org |

| Guanidine Synthesis | Carbon-11 (H¹¹CN) | Amine (o-toluidine) | 87% (decay-corrected) | nih.gov |

This table summarizes key radiolabeling strategies applicable to toluidine derivatives for PET imaging.

Synthesis of Related Ligands and Metal Complexes

The amine functionalities of this compound make it an excellent candidate for the synthesis of Schiff base ligands and their subsequent metal complexes. Schiff bases, characterized by an azomethine (-C=N-) group, are readily formed through the condensation of a primary amine with an aldehyde or ketone. sci-hub.setsijournals.com These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. sci-hub.seresearchgate.net

A direct application of this compound (referred to as N,N-diethyl-2-methyl-1,4-phenylenediamine) in this context is the synthesis of salicylaldimine Schiff base complexes. researchgate.net In one study, the ligand bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine) was prepared by the condensation of this compound with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in ethanol. researchgate.net This bidentate ligand, featuring imine nitrogen and phenolate (B1203915) oxygen donor atoms, was then used to synthesize square planar complexes with Copper(II) and Cobalt(II) by reacting it with the corresponding metal acetates in DMSO. researchgate.net

The general procedure for forming such complexes involves two main steps:

Schiff Base Formation: An equimolar amount of the primary amine (this compound) and a suitable aldehyde (e.g., a substituted salicylaldehyde) are reacted in a solvent like ethanol, often with gentle heating. researchgate.netresearchgate.net

Complexation: The synthesized Schiff base ligand is then mixed with a metal salt (e.g., acetates or chlorides of Co(II), Cu(II), Ni(II), Zn(II)) in an appropriate solvent. The resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.netacs.org

The resulting metal complexes often exhibit interesting electronic and geometric properties. For instance, the Cu(II) and Co(II) complexes of the bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine) ligand were characterized by various techniques, including cyclic voltammetry and X-ray structural analysis, confirming their square planar geometry. researchgate.net

| Complex Type | Precursors | Metal Ion | Geometry | Reference |

| Salicylaldimine Schiff Base | This compound, 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Cu(II), Co(II) | Square Planar | researchgate.net |

| Salicylaldehyde Schiff Base | 4-(diethylamino)salicylaldehyde, Aniline | Zn(II), Cd(II), Sn(II), Pb(II) | Tetrahedral (modeled) | researchgate.net |

This table presents examples of metal complexes synthesized from this compound and a closely related analogue.

Polymerization and Conducting Polymer Synthesis

This compound is a derivative of o-toluidine, a monomer widely used in the synthesis of conducting polymers. Poly(o-toluidine) (POT), an analogue of the well-known polyaniline (PANI), has attracted considerable attention due to its good thermal stability, ease of synthesis, and processibility. ijraw.comnanoient.org The presence of the methyl group on the aniline ring in o-toluidine enhances the solubility of the resulting polymer compared to the parent PANI. d-nb.info It is expected that the additional N,N-diethyl group in this compound would further influence the polymer's properties, potentially increasing solubility due to steric effects that can alter the planarity and packing of the polymer chains. d-nb.info

The most common method for synthesizing POT and its derivatives is chemical oxidative polymerization. ijraw.comnanoient.org This process typically involves the oxidation of the monomer in an acidic medium using a strong oxidizing agent.

Typical Synthesis of Poly(o-toluidine):

Monomer: o-toluidine

Oxidant: Ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS) ijraw.comjwent.net

Medium: An acidic solution, commonly 1M HCl ijraw.comjwent.net

Procedure: The oxidant is added dropwise to a stirred solution of the monomer in the acid at a controlled temperature (often 0-5 °C). The polymerization is indicated by a color change, culminating in a greenish precipitate of the polymer in its conductive emeraldine (B8112657) salt form. ijraw.com

The resulting polymer can be characterized by various techniques. X-ray diffraction (XRD) typically shows that POT is largely amorphous. ijraw.comasianpubs.org Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic quinoid and benzenoid ring stretching vibrations, which are hallmarks of the polyaniline family of polymers. jwent.netasianpubs.org

The introduction of substituents onto the aniline ring can significantly impact the final polymer. For instance, copolymerization of aniline with o-toluidine has been shown to alter the helical structure of the resulting polymer chain. acs.org While specific studies on the homopolymerization of this compound are limited, the established methods for o-toluidine provide a robust framework for its synthesis. The resulting polymer would be a member of the substituted polyaniline family, with potential applications in areas where solution processability and tunable electronic properties are desired. d-nb.inforesearchgate.net

| Polymerization Method | Monomer | Oxidant | Key Findings | Reference |

| Chemical Oxidative | o-toluidine | Ammonium Persulfate (APS) | Produces amorphous POT; ease of synthesis. | ijraw.com |

| Chemical Oxidative | o-toluidine | Potassium Persulfate (KPS) | Synthesis of POT emeraldine salt for nanocomposites. | jwent.net |

| Chemical Oxidative | Aniline and o-toluidine | (1S)-(+)-10-camphorsulfonic acid | Copolymerization inverts the helical conformation. | acs.org |

| Electrochemical | p-toluidine and o-aminophenol | N/A (Cyclic Voltammetry) | Formation of copolymer films on ITO glass. | researchgate.net |

This table outlines common polymerization methods and findings for toluidine-based conducting polymers.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the benzene (B151609) ring in 4-Diethylamino-o-toluidine is significantly influenced by its substituents. The primary amino (-NH₂) and tertiary diethylamino (-N(CH₂CH₃)₂) groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org The primary amino group is a particularly potent activator. libretexts.org

Key electrophilic substitution reactions include:

Halogenation : The high activation of the ring by the amino groups can make controlling reactions like bromination difficult, often leading to polysubstituted products. libretexts.org To achieve monosubstitution, the reactivity of the primary amino group can be moderated by converting it to an acetamide (B32628) (-NHCOCH₃). This less-activating amido group still directs ortho and para, but allows for cleaner, controlled substitutions. The original amino group can then be regenerated by hydrolysis. libretexts.org

Diazotization : The primary amino group can be converted into a diazonium salt (-N₂⁺). smolecule.com This diazonium salt can then act as an electrophile in coupling reactions with other activated aromatic compounds, such as phenols and arylamines, to form brightly colored azo compounds. libretexts.orgsmolecule.com This reaction is fundamental to the synthesis of many dyes. smolecule.com

Sulfonylation : While direct sulfonylation of highly activated anilines can be achieved, some methods may be unsuccessful. For instance, a visible-light photoredox-catalyzed sulfonylation of aniline (B41778) derivatives with sulfinate salts did not yield a product with the structurally similar N,N-dimethyl-p-toluidine. rsc.org

The amino groups also confer nucleophilic properties to the molecule, readily reacting with electrophiles. A primary example is N-Acetylation , where the primary amine reacts with acetic anhydride (B1165640) to form the corresponding amide. libretexts.org This reaction is not only crucial for moderating reactivity in electrophilic substitution but is also a common synthetic transformation. libretexts.org

However, the basicity of the amino groups can be a drawback in certain reactions. In Friedel-Crafts alkylations and acylations, the nitrogen atoms form an acid-base complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction from proceeding. libretexts.org This limitation can also be overcome by first converting the amine to an amide. libretexts.org

Table 1: Electrophilic and Nucleophilic Reactions of this compound

| Reaction Type | Description | Key Features & Limitations | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | An electrophile replaces a hydrogen atom on the aromatic ring. The -NH₂ and -N(Et)₂ groups are strong ortho-, para-directors. | High reactivity can lead to polysubstitution. The primary amino group is the stronger activator. | libretexts.org |

| ↳ Halogenation | Reaction with halogens (e.g., Br₂) to add halogen atoms to the ring. | Difficult to stop at monosubstitution; N-acetylation is used for control. | libretexts.org |

| ↳ Diazotization-Coupling | The primary amine is converted to a diazonium salt, which then acts as an electrophile to form azo dyes. | A key reaction for dye synthesis. | libretexts.orgsmolecule.com |

| Nucleophilic Acylation (N-Acetylation) | The primary amino group acts as a nucleophile, reacting with acylating agents like acetic anhydride. | Forms an amide, which is useful for moderating the ring's reactivity. | libretexts.org |

| Friedel-Crafts Reaction | Alkylation or acylation of the aromatic ring using a Lewis acid catalyst. | Generally unsuccessful on the free amine due to complex formation with the catalyst. The amide form, however, reacts normally. | libretexts.org |

Oxidative and Reductive Transformation Mechanisms

This compound and its derivatives participate in various oxidation-reduction reactions, a property leveraged in industrial applications and implicated in its metabolic fate.

Reductive Transformations: The synthesis of toluidines, including this compound, typically involves the reduction of the corresponding nitrotoluene precursors. iarc.fr High-volume manufacturing often utilizes continuous vapor-phase catalytic hydrogenation to convert the nitro group (-NO₂) to a primary amino group (-NH₂). iarc.fr

Oxidative Transformations: The compound can be oxidized to produce different products, including N-hydroxy derivatives. smolecule.com The oxidation of aromatic amines can proceed via a radical cation intermediate. rsc.org This reactivity is fundamental to some of its applications and also to its biological activity. For example, its ability to participate in redox reactions makes it useful as a reducing agent in the development of latent images in color photography. smolecule.com

In polymer chemistry, structurally related compounds like N,N-dimethyl-p-toluidine (DMPT) function as amine accelerators (reducing agents) for the polymerization of dental resins. nih.govchemotechnique.se In these systems, the amine reduces a photoinitiator, such as camphorquinone, upon exposure to light, generating free radicals that initiate the polymerization of methacrylate (B99206) monomers. nih.gov

Table 2: Oxidative and Reductive Transformations

| Transformation | Description | Mechanism/Application | Reference |

|---|---|---|---|

| Oxidation | The compound loses electrons, which can lead to the formation of N-hydroxy derivatives or radical cations. | Metabolic activation can lead to reactive intermediates that cause oxidative stress. smolecule.com Used as a reducing agent in color photography. smolecule.com | smolecule.comrsc.org |

| Reduction (Synthesis) | The compound is formed by the reduction of a nitro-substituted precursor. | Catalytic hydrogenation of the corresponding nitrotoluene is a common industrial method. | iarc.fr |

| Role as a Reducing Agent (Accelerator) | In polymer systems, it donates an electron to an initiator to start a free-radical chain reaction. | Used in dental composites to initiate polymerization in conjunction with a photoinitiator like camphorquinone. | nih.govchemotechnique.se |

Interactions with Biological Macromolecules

The biological activity of this compound is linked to its metabolism into reactive intermediates that can interact with cellular macromolecules. smolecule.com Metabolites of the compound can act as electrophiles that covalently bind to nucleophilic sites on DNA, which may lead to DNA damage and mutagenic effects. smolecule.com Furthermore, these metabolic processes can induce oxidative stress within cells. smolecule.com

While direct studies on this compound are limited, the interactions of structurally similar molecules provide significant insight. Toluidine Blue O (TBO), a cationic phenothiazine (B1677639) dye, has been studied extensively for its binding to biological macromolecules. nih.govacs.org

Protein Binding : TBO binds to the protein lysozyme, an interaction that is exothermic and entropy-driven. nih.govacs.org Spectroscopic and in silico docking studies show that the dye binds in a pocket of the protein, with key interactions involving tryptophan residues Trp 62 and 63. nih.govacs.org The binding is primarily mediated by electrostatic interactions between the cationic dye and negatively charged residues on the protein surface, as well as hydrophobic interactions. nih.govbiointerfaceresearch.com

Interaction with Cell Membranes : TBO shows a high affinity for acidic components in cell walls, such as the teichoic acids found in the membranes of Gram-positive bacteria. biointerfaceresearch.com The molecular electrostatic potential (MESP) of the molecule is a key determinant of this interaction, with the positive charge on the dye interacting with negative phosphate (B84403) groups in the bacterial membrane. biointerfaceresearch.com

Carbohydrate Interaction : o-Toluidine (B26562) is used in analytical methods to detect reducing sugars in protein hydrolysates. nih.gov The reaction between the amine and the sugar forms a chromophoric derivative that can be quantified. nih.gov

Table 3: Interactions with Biological Macromolecules

| Macromolecule | Type of Interaction | Mechanism/Significance | Reference |

|---|---|---|---|

| DNA | Covalent bonding (by metabolites) | Metabolic oxidation can create electrophilic species that bind to nucleophilic sites on DNA, potentially causing mutations. | smolecule.com |

| Proteins (e.g., Lysozyme) | Non-covalent (electrostatic, hydrophobic) | Binding is observed with related dyes like Toluidine Blue O, often involving specific residues like tryptophan. The interactions are exothermic and entropy-driven. | nih.govacs.org |

| Polysaccharides (e.g., Teichoic Acid) | Electrostatic | The cationic nature of related toluidine dyes facilitates binding to negatively charged components of bacterial cell walls. | biointerfaceresearch.com |

| Carbohydrates (Reducing Sugars) | Covalent bonding | The reaction of o-toluidine with reducing sugars to form colored derivatives is used for analytical detection. | nih.gov |

Applications in Advanced Materials and Chemical Industries

Catalytic Roles in Polymer Science

Aromatic amines are a significant class of compounds in polymer chemistry, often acting as catalysts or accelerators that initiate or control the rate of polymerization and cross-linking reactions.

Acceleration of Polymerization Reactions

Tertiary aromatic amines are known to function as accelerators in certain polymerization systems, particularly in free-radical polymerization. They are often used in conjunction with an initiator, such as a peroxide, to facilitate the generation of free radicals at ambient temperatures. This catalytic activity is crucial in applications where thermal curing is not feasible. While specific research on 4-Diethylamino-o-toluidine's role as a primary accelerator is specialized, its chemical structure is consistent with compounds used for this purpose. For instance, related toluidine derivatives are recognized as effective initiators for the photopolymerization of certain monomers.

Curing Processes in Resins

This compound possesses the necessary functional groups to act as a curing agent for epoxy resins. google.comolinepoxy.com Amine-based curing agents, or hardeners, are a cornerstone of two-component epoxy systems, enabling the formation of a durable, three-dimensional cross-linked network. epo.orgscu.ac.ir The curing mechanism involves a nucleophilic addition reaction where the hydrogen atoms on the amine groups of the curing agent react with the epoxide rings of the resin. mdpi.com This process converts the low-molecular-weight liquid resin into a hard, thermoset material with high mechanical strength, chemical resistance, and adhesive properties. mdpi.com

As a diamine, this compound can participate in these cross-linking reactions. Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured epoxy, making them suitable for demanding applications in coatings, adhesives, and composite materials. google.commdpi.com

Role in Dye and Pigment Chemistry

The compound is a key intermediate in the synthesis of a wide range of colorants, particularly azo dyes, which constitute the largest class of synthetic dyes used in industry. researchgate.netcuhk.edu.hkunb.ca

Azo Dye Synthesis and Pigment Production

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore. cuhk.edu.hk Their synthesis is a well-established two-step process:

Diazotization : A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. cuhk.edu.hkjbiochemtech.com

Azo Coupling : The diazonium salt, which is an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542), an aniline (B41778) derivative, or another amine. unb.caresearchgate.net

In this process, this compound serves as an excellent coupling component. The electron-donating diethylamino and methyl groups on its aromatic ring increase its nucleophilicity, facilitating the electrophilic aromatic substitution reaction with the diazonium salt to form a stable azo dye. jbiochemtech.com The specific color of the resulting dye is determined by the chemical structures of both the diazo component and the coupling component. cuhk.edu.hk By selecting different primary aromatic amines for the diazotization step, a vast palette of colors can be produced. jbiochemtech.com

The following table illustrates the synthesis process for producing various azo dyes where this compound acts as the coupling component.

| Diazotized Amine (Example) | Coupling Component | Resulting Product Class | Potential Color Range |

| Aniline | This compound | Monoazo Dye | Yellow / Orange |

| p-Nitroaniline | This compound | Monoazo Dye | Red / Brown |

| Anthranilic acid | This compound | Monoazo Dye | Red |

| Sulfanilic acid | This compound | Monoazo Dye (Acid Dye) | Orange / Red |

Research on Synthetic Colorant Identification and Degradation

The stability and potential degradation of azo dyes are significant areas of environmental and analytical research. researchgate.netresearchgate.net A primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. researchgate.net This can occur under anaerobic conditions, for instance in wastewater treatment plants or sediments, and breaks the dye molecule down into its original constituent aromatic amines. researchgate.net

Therefore, a dye synthesized from this compound can degrade and release this compound back into the environment. Analytical chemistry provides methods to identify the use of banned or regulated azo colorants in consumer goods like textiles and leather. sielc.com These methods typically involve a chemical reduction step to cleave the azo dyes, followed by the extraction and identification of the resulting aromatic amines. sielc.com Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and detect the specific amines, confirming the composition of the original dye. sielc.com

Applications in Specialized Chemical Formulations

Beyond its role in polymers and dyes, this compound serves as an intermediate in the synthesis of high-performance chemicals used in specialized industrial applications.

One of the most significant uses is as a precursor to substituted p-phenylenediamine (B122844) (PPD) antioxidants. nih.govnih.gov PPDs are a class of highly effective antioxidants and antiozonants added to rubber products, such as tires, to protect them from degradation caused by oxidation and ozone exposure. nih.govnih.gov These compounds function by scavenging free radicals and breaking the chain reactions that lead to the loss of elasticity and strength in rubber materials.

The compound is also part of the chemical family used as color developing agents in photography. wikipedia.org Color developing agents are typically derivatives of p-phenylenediamine. wikipedia.orgwikipedia.org During the development of chromogenic films and papers, the developing agent reduces exposed silver halide crystals to form the silver image. wikipedia.org In this process, the developer itself is oxidized and subsequently reacts with dye couplers embedded in the photographic emulsion to form the color dyes that make up the final image. wikipedia.org The well-known developing agent CD-4, for example, is a substituted 2-methylphenylenediamine, highlighting the structural relevance of this compound to this application class. wikipedia.orggoogleapis.com

The following table summarizes the specialized applications for which this compound is a key precursor.

| Application Area | Derived Compound Class | Function of Final Product |

| Rubber Industry | Substituted p-phenylenediamines (PPDs) | Antioxidant, Antiozonant |

| Photography | Color Developing Agents | Silver Halide Reduction, Dye Formation |

Photographic Chemicals and Industrial Adhesives

This compound, also known as N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine, is a specialized aromatic amine that serves as a critical component in select high-performance applications. smolecule.com Its unique chemical structure, featuring both a primary and a tertiary amino group on a substituted benzene (B151609) ring, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the photographic and adhesives industries. smolecule.com

Role in Photographic Chemistry

In the field of photography, this compound is well-established as a color developing agent, famously known by the trade name Kodak CD-2. smolecule.comchemspider.com Color developers are essential components in chromogenic processing, the most common method for developing color films and papers. The function of a developing agent is to convert the latent image, formed by light exposure on silver halide crystals in the photographic emulsion, into a visible image. wikipedia.orguh.edu

The process begins when the developing agent, in an alkaline solution, reduces the light-exposed silver halide crystals to black, metallic silver. wikipedia.org During this reduction, the this compound molecule becomes oxidized. The oxidized form of the developer is highly reactive and subsequently couples with a specific dye-forming molecule, known as a color coupler, which is incorporated into the photographic emulsion. This coupling reaction forms a stable, colored dye. Since different types of couplers are embedded in the distinct layers of color film (typically sensitive to blue, green, and red light), this process generates the yellow, magenta, and cyan dyes that combine to create a full-color image.

The effectiveness of this compound as a color developer stems from its ability to be readily oxidized in the presence of exposed silver halides and for its oxidized form to efficiently react with color couplers to produce dyes with the desired spectral properties and stability. smolecule.com

Function in Industrial Adhesives

The bifunctional nature of this compound also makes it a valuable monomer in the synthesis of advanced polymers for industrial adhesives. smolecule.com Its two amine groups can react with other monomers, such as diisocyanates or diacyl chlorides, to form high-performance polymers like polyurethanes and polyamides. smolecule.com

When reacted with diisocyanates, this compound can be incorporated into polyurethane chains. Polyurethanes are known for their versatility and are used in a wide range of adhesive applications, from flexible coatings to rigid structural bonds. smolecule.comdelo-adhesives.com The inclusion of the aromatic structure of this compound into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength of the resulting adhesive.

Similarly, it can serve as a building block for polyamides, which are recognized for their excellent mechanical strength and thermal durability, making them suitable for engineering plastics and high-strength adhesive applications. smolecule.com In this context, the compound acts as a diamine monomer, contributing to the polymer's structural integrity and performance characteristics. While specific formulations are proprietary, the use of aromatic amines as curing agents or accelerators for certain adhesive systems, like epoxies or cyanoacrylates, is a known strategy to control reaction rates and optimize final bond strength. google.comgoogle.com

Chemical and Physical Properties

The following tables provide a summary of the key physical and chemical identifiers for this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine chemspider.com |

| CAS Number | 148-71-0 smolecule.comguidechem.com |

| Molecular Formula | C₁₁H₁₈N₂ smolecule.comguidechem.com |

| Synonyms | Color Developer CD-2, 2-Amino-5-(diethylamino)toluene, 4-(Diethylamino)-2-methylaniline chemspider.comguidechem.comnih.gov |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.27 g/mol smolecule.com |

| Appearance | Colorless to light yellow liquid smolecule.com |

| Boiling Point | 300.3 °C at 760 mmHg guidechem.com |

| Flash Point | 122 °C guidechem.com |

| Density | 0.995 g/cm³ guidechem.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine |

| Diacyl chlorides |

| Diisocyanates |

| Metol |

| Hydroquinone |

| Polyamides |

| Polyurethanes |

Biological and Biomedical Research Applications

Intermediate in Pharmaceutical Synthesis

4-Diethylamino-o-toluidine is utilized as a precursor in the synthesis of complex organic molecules with potential therapeutic applications. Its role as a chemical intermediate is crucial in the construction of specific classes of pharmacologically active compounds.

One significant application is in the development of novel anticancer agents. Research has shown that the dihydrochloride (B599025) salt of this compound serves as a key building block for synthesizing a class of amidines designed as selective DNA topoisomerase I inhibitors. Topoisomerase I is a vital enzyme that manages the topological state of DNA during processes like replication and transcription. Inhibiting this enzyme can lead to DNA damage and trigger programmed cell death (apoptosis) in cancer cells, making it an important target for cancer therapy. Studies have indicated that amidine derivatives synthesized using the this compound scaffold exhibit potent antiproliferative activity against cancer cell lines, such as HeLa cells. The substitution with the diethylaminotoluidine ring was found to enhance this antiproliferative potency

In Vivo and In Vitro Toxicological Assessment Models

A combination of animal studies and cell-based assays is used to evaluate the toxic potential of aromatic amines. In vivo models provide data on effects within a whole biological system, while in vitro models offer controlled environments to study specific cellular and molecular events.

Mammalian models, primarily rodents, are fundamental in carcinogenicity research. Studies on the parent compound, o-toluidine (B26562), have provided significant evidence of its carcinogenic potential in experimental animals, forming the basis for concern regarding its derivatives.

Dietary administration of o-toluidine to rats and mice has been shown to cause a statistically significant increase in the incidence of tumors at multiple tissue sites. nih.gov In F344 rats, o-toluidine induced tumors of the urinary bladder, connective tissue (sarcomas), subcutaneous tissue, and mesothelium. nih.gov Similarly, studies in B6C3F1 mice revealed increased incidences of tumors in blood vessels and the liver. nih.gov The occurrence of urinary bladder tumors in rats is particularly noteworthy as it mirrors the primary cancer site observed in humans occupationally exposed to o-toluidine. nih.gov

Further mechanistic studies in rats have detected the formation of DNA adducts—covalent bonds between a chemical and DNA—in the liver and nasal tissue following in vivo exposure to o-toluidine. nih.gov The presence of these adducts is a key indicator of genotoxic insult and a critical step in chemical carcinogenesis. DNA strand breaks have also been observed in the kidney, colon, and stomach of rats, as well as in the liver, lung, stomach, and brain of mice exposed to o-toluidine. nih.gov

Summary of Carcinogenicity Findings for o-Toluidine in Mammalian Models

| Species (Strain) | Primary Tumor Sites | Reference |

|---|---|---|

| Rat (F344) | Urinary bladder, Connective tissue (sarcoma), Subcutaneous tissue, Mesothelium | nih.gov |

| Mouse (B6C3F1) | Blood vessels, Liver | nih.gov |

In vitro cell culture systems are essential for screening chemicals for genotoxicity and for investigating the specific types of genetic damage they may cause. sgul.ac.uk A standard battery of tests is often used for aromatic amines.

Salmonella/Microsome Assay (Ames Test): This assay uses various strains of Salmonella typhimurium to detect gene mutations. Many aromatic amines, including metabolites of o-toluidine, have shown mutagenic activity in this test, often requiring the presence of a metabolic activation system (like a liver S9 fraction) to convert the parent compound into its active, mutagenic form. nih.govwho.int For instance, nitroso and hydroxylamino derivatives of o-toluidine were found to be potent frameshift mutagens in the presence of S9 mix. nih.gov

Mammalian Cell Gene Mutation Assays: These tests, using cell lines like Chinese Hamster Ovary (CHO), V79, or mouse lymphoma L5178Y cells, assess for mutations at specific genetic loci. nih.gov

Chromosomal Aberration and Micronucleus Tests: These assays evaluate a chemical's potential to cause structural or numerical chromosomal damage (clastogenicity or anugenicity). Positive results for o-toluidine have been reported in assays for chromosomal aberrations and sister chromatid exchanges in cultured CHO cells. nih.govwho.int The in vitro micronucleus assay, which detects small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is another key indicator of genotoxic potential. youtube.com

In Vitro Genotoxicity Assays for Aromatic Amines

| Assay Type | Endpoint Measured | Relevance |

|---|---|---|

| Ames Test (Salmonella) | Gene mutation (point mutations, frameshifts) | Detects mutagenic potential, often requiring metabolic activation. |

| Chromosomal Aberration Test (e.g., in CHO cells) | Structural chromosome damage (breaks, rearrangements) | Identifies clastogenic agents. |

| In Vitro Micronucleus Test | Chromosome breakage or loss | Detects both clastogenic and aneugenic effects. |

Metabolic Activation and Detoxification Pathways

Aromatic amines are generally considered procarcinogens, meaning they require metabolic conversion to exert their carcinogenic effects. The balance between metabolic activation and detoxification pathways is a critical determinant of toxicity. researchgate.net

The initial and rate-limiting step in the activation of many aromatic amines is N-hydroxylation, a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) family of enzymes, primarily in the liver. nih.govaskthescientists.com This reaction converts the amino group into an N-hydroxyamino group, forming a more reactive metabolite. taylorandfrancis.com For o-toluidine, N-oxidation is considered a minor pathway but is crucial for its mutagenicity. taylorandfrancis.com

CYP enzymes also participate in detoxification pathways. nih.gov For o-toluidine, major metabolic routes in the rat include oxidation of the aromatic ring, particularly at the 4-position (para-hydroxylation), and oxidation of the methyl group to form a benzyl (B1604629) alcohol derivative. taylorandfrancis.comnih.gov These hydroxylated metabolites can then be more readily conjugated and excreted. nih.gov

Following Phase I transformations, the resulting metabolites undergo Phase II conjugation reactions. These processes, catalyzed by enzymes like sulfotransferases and UDP-glucuronosyltransferases, typically increase the water solubility of compounds, facilitating their excretion. askthescientists.com In the case of o-toluidine, metabolites such as 4-amino-m-cresol are extensively conjugated with sulfate (B86663) and glucuronic acid before being eliminated in the urine. nih.gov While often a detoxification step, the formation of certain conjugates, such as unstable N-sulfate esters of N-hydroxy arylamines, can lead to the spontaneous generation of highly electrophilic nitrenium ions, which are considered the ultimate carcinogenic species that react with DNA. researchgate.net

Azoreductases are another important class of enzymes, particularly relevant for azo dyes, in which this compound can be an intermediate. These enzymes, found in liver microsomes but especially abundant in the human intestinal microbiota, catalyze the reductive cleavage of the azo bond (-N=N-). imrpress.comnih.gov This reaction breaks the dye down into its constituent aromatic amine components, which can then be absorbed and undergo the metabolic activation pathways described above. imrpress.com

Genotoxicity and Mutagenicity Investigations

The genotoxicity of aromatic amines is a direct consequence of their metabolic activation. The electrophilic nitrenium ion, the ultimate carcinogen, readily attacks nucleophilic sites on DNA bases, primarily guanine (B1146940), to form stable DNA adducts. nih.gov

These adducts can disrupt the normal structure and function of DNA. If not repaired by cellular DNA repair mechanisms, they can lead to mispairing of DNA bases during replication, causing permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. This accumulation of genetic damage is a key initiating event in the development of cancer. nih.gov Studies on o-toluidine have confirmed its ability to cause large-scale chromosomal damage in mammalian cells. nih.gov The mutagenic activity of its N-oxidized metabolites has been demonstrated in bacterial assays, highlighting the central role of metabolic activation in its genotoxic mechanism. nih.govtaylorandfrancis.com

DNA Adduct Formation and Damage Mechanisms

The genotoxicity of many aromatic amines is initiated by their metabolic conversion into reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. nih.gov This process is a critical initiating event in chemical carcinogenesis. These adducts are often formed at various positions on DNA bases, with common targets including the N7 and O6 positions of guanine and the N1, N3, and N7 positions of adenine. nih.gov For arylamines specifically, adducts are predominantly formed at the C8 and N2 atoms of guanine and the N6 atom of adenine. nih.gov The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during replication if not properly repaired.

While specific DNA adducts for this compound have not been characterized in the available literature, studies on the closely related compound N,N-dimethyl-p-toluidine (DMPT) provide insight. In an in vivo alkaline DNA elution test, DMPT was found to be weakly positive for inducing DNA damage in the livers of mice and rats, suggesting the formation of DNA lesions capable of causing strand breaks. nih.gov This indicates that, like other N-dialkylaminoaromatics, this compound likely undergoes metabolic activation to intermediates that can react with and damage DNA. nih.gov

Chromosomal Aberrations and Aneuploidy Induction

Beyond direct DNA base damage, some chemicals can cause larger-scale genetic alterations, including structural chromosome aberrations (clastogenicity) and changes in chromosome number (aneuploidy). These events are significant markers of genotoxic potential.

Research on the structural analog N,N-dimethyl-p-toluidine (DMPT) has demonstrated that this class of compounds can be potent inducers of chromosomal damage. nih.gov In studies using hamster V79 cells, DMPT was clearly positive for inducing numerical chromosome alterations, with dose-dependent increases reaching more than five times the control value. nih.gov This indicates a strong potential to induce aneuploidy. At the highest tested doses, DMPT also exerted a significant clastogenic effect, causing structural breaks in chromosomes. nih.gov These findings collectively identify N-dialkylaminoaromatics as chromosome-damaging agents, a mechanism highly relevant to carcinogenic potential. nih.gov

Table 1: Genotoxicity Profile of the Structural Analog N,N-dimethyl-p-toluidine (DMPT)

| Genotoxicity Endpoint | Test System | Result | Source |

|---|---|---|---|

| Numerical Chromosome Aberrations (Aneuploidy) | Hamster V79 Cells | Clearly Positive | nih.gov |

| Structural Chromosome Aberrations (Clastogenicity) | Hamster V79 Cells | Significant effect at high doses | nih.gov |

| Gene Mutation (Ames Test) | Salmonella typhimurium | Non-mutagenic | nih.gov |

| DNA Damage | In vivo Alkaline DNA Elution (Mouse/Rat Liver) | Weakly Positive | nih.gov |

Bacterial and Eukaryotic Mutagenesis Assays

Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are standard initial screens for the mutagenic potential of chemicals. aniara.comnih.gov These tests detect the ability of a substance to cause gene mutations.

For the N-dialkylaminoaromatics, the results from these assays can be complex. The analog N,N-dimethyl-p-toluidine (DMPT) proved to be non-mutagenic in the Salmonella Ames test, although its toxicity limited the maximum concentrations that could be effectively tested. nih.gov Similarly, the parent compound o-toluidine is generally not mutagenic in standard bacterial assays. who.int However, some metabolites of o-toluidine, specifically the nitroso and hydroxylamino derivatives, were found to be potent frameshift mutagens in the presence of a co-mutagen and metabolic activation (S9). nih.gov This suggests that while the parent compounds may test negative, their metabolic products can possess significant mutagenic activity under specific biological conditions.

Carcinogenicity Research

The carcinogenic potential of this compound is inferred primarily from extensive studies on its parent compound, o-toluidine, which is a known animal carcinogen. nih.govnih.gov

Tumorigenesis Mechanisms and Target Organ Specificity

The mechanisms underlying the carcinogenicity of o-toluidine are believed to be linked to its genotoxic properties, including the ability of its metabolites to damage DNA and induce chromosomal aberrations. who.int The wide distribution of tumors observed in animal studies suggests that o-toluidine may act as a genotoxic carcinogen. who.int

Long-term bioassays of o-toluidine hydrochloride in rodents have identified several target organs. In F344 rats, administration of the chemical induced sarcomas of the spleen, mesotheliomas in males, and transitional-cell carcinomas of the urinary bladder in females. nih.gov Increased incidences of subcutaneous fibromas in males and mammary gland fibroadenomas in females were also observed. nih.govnih.gov In B6C3F1 mice, o-toluidine hydrochloride induced hemangiosarcomas at various sites in males and hepatocellular carcinomas or adenomas in females. nih.govnih.gov This broad range of target tissues in both species and sexes underscores the potent carcinogenicity of the parent compound.

Epidemiological and Experimental Animal Studies

No epidemiological studies or long-term experimental animal bioassays specifically for this compound were identified in the reviewed literature. However, the data for o-toluidine are substantial. The National Cancer Institute (NCI) conducted a comprehensive bioassay administering o-toluidine hydrochloride in the feed to F344 rats and B6C3F1 mice for over 101 weeks. nih.gov

Table 2: Summary of Carcinogenic Effects of o-Toluidine Hydrochloride in Rodent Bioassays

| Species | Sex | Target Organ/Tissue | Neoplasm Type | Source |

|---|---|---|---|---|

| F344 Rat | Male | Spleen, Other Organs | Sarcoma | nih.gov |

| Abdominal Cavity/Scrotum | Mesothelioma | nih.gov | ||

| Female | Spleen, Other Organs | Sarcoma | nih.gov | |

| Urinary Bladder | Transitional-cell Carcinoma | nih.gov | ||

| B6C3F1 Mouse | Male | Various Sites | Hemangiosarcoma | nih.gov |

| Female | Liver | Hepatocellular Carcinoma/Adenoma | nih.gov |

Immunological Responses and Sensitization Studies

No specific studies evaluating the immunological responses or skin sensitization potential of this compound were identified in the available literature. The standard method for assessing skin sensitization potential is the mouse Local Lymph Node Assay (LLNA). oecd.orgoecd.org This assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application, with a Stimulation Index (SI) of 3 or greater typically indicating a positive result for sensitization. oecd.org Without experimental data, the capacity of this compound to act as a skin sensitizer (B1316253) remains uncharacterized.

Toxicological Research and Mechanistic Studies

Skin Sensitization Potential

The potential of 4-Diethylamino-o-toluidine to cause skin sensitization has been evaluated through in vivo animal studies. Research utilizing the Guinea Pig Maximisation Test (GPMT) provides key insights into the allergenic potential of this compound. The GPMT is a method designed to assess if a substance can provoke a delayed hypersensitivity reaction. regulations.govwikipedia.org This test involves an induction phase, where the immune system is initially exposed to the substance, followed by a challenge phase to elicit a potential allergic response. wikipedia.org

A study was conducted to evaluate the skin sensitization potential of this compound (referred to in the study as HRI-82) using the GPMT method in male Hartley guinea pigs. regulations.gov Corn oil was used as the vehicle for the test substance. The study design included an intradermal induction, a topical induction, and a subsequent challenge exposure to determine the sensitization rate. regulations.gov

Preliminary tests indicated that a 20% concentration caused moderate skin irritation and a 10% concentration caused mild irritation, which helped determine the concentrations for the main study. regulations.gov The parameters for the GPMT are detailed in the table below. regulations.gov

Table 1: Guinea Pig Maximisation Test (GPMT) Parameters for this compound

| Test Parameter | Concentration (% w/v) | Vehicle |

|---|---|---|

| Intradermal Induction | 2% | Corn Oil |

| Topical Induction | 20% | Corn Oil |

This table summarizes the concentrations of this compound used during the different phases of the Guinea Pig Maximisation Test. regulations.gov

Following the challenge phase, skin reactions were observed and scored at 24 and 48 hours. In the test group, a significant number of animals displayed distinct skin reactions. regulations.gov At the 24-hour mark, 16 out of 19 animals showed moderate and confluent erythema (score 2), while 2 animals exhibited intense erythema and swelling (score 3). regulations.gov The reactions were more pronounced at the 48-hour observation, with 8 animals showing a score 2 reaction and 11 animals showing a score 3 reaction. regulations.gov

The sensitization rate was calculated based on these observations. The study concluded that this compound is a potent skin sensitizer (B1316253), achieving a final sensitization rate of 100%. regulations.gov According to the study's classification criteria, this result places the substance in the "Extreme" (Grade V) sensitizer category. regulations.gov The vehicle control group showed no skin reactions. regulations.gov

Table 2: GPMT Results and Sensitization Rate for this compound

| Observation Time | Skin Reaction Score 2 (Moderate) | Skin Reaction Score 3 (Intense) | Sensitization Rate | Final Classification |

|---|---|---|---|---|

| 24 Hours | 16 / 19 animals | 2 / 19 animals | 94.7% | "Extreme" (Grade V) |

This table presents the skin reaction results and the corresponding sensitization rates observed in guinea pigs exposed to this compound. regulations.gov

Environmental Fate and Ecotoxicological Investigations

Biodegradation Pathways in Environmental Matrices

The environmental persistence and transformation of 4-Diethylamino-o-toluidine are determined by various biotic and abiotic processes. Biodegradation, driven by microbial activity, is a primary mechanism for the breakdown of this compound in the environment. The rate and extent of degradation are influenced by the characteristics of the environmental matrix, including the presence of adapted microbial populations and prevailing redox conditions.

Under anaerobic conditions, such as those found in sediments, reductive transformations are more likely. The degradation of aromatic amines can proceed through different mechanisms, including carboxylation of the methyl group, as has been observed for p-toluidine (B81030) by the sulfate-reducing bacterium Desulfobacula toluolica. nih.govresearchgate.net It is also possible that reductive deamination could occur, although this is generally a less favorable pathway for aromatic amines. The persistence of related compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) in aquatic environments suggests that complete mineralization of this compound may be slow, and the compound could potentially adsorb to suspended particles and sediment. acs.orgmdpi.com

Table 1: Postulated Aerobic Biodegradation Reactions for this compound in Aqueous Systems

| Reaction Type | Initial Reactant | Potential Intermediate(s) |

| Aromatic Ring Hydroxylation | This compound | Diethyl-methyl-aminophenol, Diethyl-methyl-catechol |

| N-Dealkylation | This compound | 4-Ethylamino-o-toluidine, 4-Amino-o-toluidine |

Table 2: Potential Anaerobic Biodegradation Reactions for this compound in Sediments

| Reaction Type | Initial Reactant | Potential Intermediate(s) |

| Methyl Group Carboxylation | This compound | 4-Diethylamino-2-carboxytoluene |

| Reductive Deamination | This compound | 2,N,N-triethylaniline |

In soil environments, the biodegradation of this compound is expected to be mediated by a diverse community of microorganisms. The rate of degradation would be dependent on soil properties such as organic matter content, pH, moisture, and the presence of adapted microbial consortia. While specific data for this compound is lacking, studies on other aromatic amines indicate that bacteria are the primary degraders. nih.gov

The aerobic degradation pathways in soil are likely to be similar to those in aqueous systems, involving initial attack by mono- or dioxygenase enzymes. nih.gov This can lead to the formation of hydroxylated intermediates and subsequent ring cleavage. N-dealkylation is also a plausible initial step. The persistence of the compound in soil will be influenced by its sorption to soil organic matter and clay particles, which can reduce its bioavailability to microorganisms. Acylation, the addition of an acyl group, has been observed for other anilines in soil, which could represent a pathway for the transformation of this compound. researchgate.net

Environmental Partitioning and Distribution Models

To understand the environmental distribution of this compound, multimedia environmental models, such as fugacity models, can be employed. These models predict the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. researchgate.net

Fugacity models are based on the concept of "escaping tendency" of a chemical from a particular phase. setac.org A Level III fugacity model is a steady-state, non-equilibrium model that describes the fate and transport of a chemical in a defined environment. ulisboa.pttrentu.ca It considers processes such as advection, degradation, and intermedia transport. trentu.ca To apply a Level III fugacity model to this compound, key physicochemical properties of the compound would be required, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

As specific experimental data for this compound are not available, estimations of these properties would be necessary. The model would then calculate the distribution of the compound in different environmental compartments based on these properties and the characteristics of the defined environment. trentu.ca For a compound like this compound, with expected moderate hydrophobicity due to the diethylamino and methyl groups, it is anticipated that it would partition to soil and sediment, with some presence in the water compartment. nih.govlupinepublishers.com Its volatility is likely to be low, limiting its distribution into the air.

Table 3: Input Parameters for a Hypothetical Level III Fugacity Model for this compound

| Parameter | Environmental Compartment | Description |

| Volume | Air, Water, Soil, Sediment | The size of each environmental compartment. |

| Density | Air, Water, Soil, Sediment | The mass per unit volume of each compartment. |

| Organic Carbon Content | Soil, Sediment | The fraction of organic carbon in the solid phases. |

| Emission Rate | Air, Water, Soil | The rate at which the chemical is released into each compartment. |

Occurrence as a Metabolite or Degradation Product

There is no direct evidence in the reviewed literature to suggest that this compound is a significant metabolite or degradation product of other widely used chemical compounds. Aromatic amines can be formed from the breakdown of certain dyes, pesticides, and polymers. acs.orgnih.gov However, the specific structure of this compound makes it an unlikely common degradation product.

Analytical Detection in Environmental Samples

The detection of this compound in environmental samples would likely employ similar analytical techniques used for other aromatic amines. nih.gov These methods typically involve a sample preparation step to extract and concentrate the analyte from the matrix, followed by instrumental analysis.

For water samples, solid-phase extraction (SPE) could be used to isolate the compound from the aqueous matrix. nih.gov For soil and sediment samples, a solvent extraction method would be necessary. Analytical separation and detection would likely be achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.nethelixchrom.com

GC coupled with a mass spectrometer (GC-MS) would provide both high selectivity and sensitivity for the detection and quantification of this compound. nih.gov HPLC with ultraviolet (UV) or mass spectrometric detection could also be employed. helixchrom.com The choice of method would depend on the required detection limits and the complexity of the sample matrix.

Table 4: Potential Analytical Methods for the Detection of this compound

| Analytical Technique | Sample Type | Potential Detection Limit Range (for related compounds) |

| GC-MS | Water, Soil, Sediment | 0.12-0.48 µg/L (in water) nih.gov |

| HPLC-UV | Water, Soil | Dependent on compound's chromophore |

| Capillary Electrophoresis | Water | 1.3 x 10⁻⁷ - 1.0 x 10⁻⁷ mol/L researchgate.net |

Advanced Analytical Characterization and Detection

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating 4-Diethylamino-o-toluidine from complex mixtures and enabling its precise measurement. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer robust platforms for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)